molecular formula C17H23ClN2O4 B577947 Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate CAS No. 1346597-59-8

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

Cat. No.: B577947
CAS No.: 1346597-59-8
M. Wt: 354.831
InChI Key: SRWURPOERWMOOY-UHFFFAOYSA-N
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Description

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected piperazine ring attached to a chlorinated benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate typically involves the following steps:

    Formation of the Boc-protected piperazine: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Chlorination of the benzoate: The benzoate ester is chlorinated at the desired position to introduce the chlorine atom.

    Coupling reaction: The Boc-protected piperazine is then coupled with the chlorinated benzoate ester under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

    Ester hydrolysis: Hydrolysis can be carried out using aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under reflux conditions.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Deprotection reactions: The major product is the free piperazine derivative.

    Ester hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate has several applications in scientific research, including:

    Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Drug discovery: The compound serves as a building block for the development of new drug candidates with potential therapeutic effects.

    Material science: It is utilized in the design and synthesis of novel materials with specific properties, such as polymers and coatings.

    Biological studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as receptors, enzymes, or ion channels. The Boc-protected piperazine moiety can be deprotected to reveal the active piperazine, which can then engage in specific interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate
  • Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate
  • 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid

Uniqueness

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzoate ring, which can influence its reactivity and interactions with other molecules. The Boc-protected piperazine ring provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 4-(3-chloro-4-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWURPOERWMOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119548
Record name 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-59-8
Record name 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346597-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of palladium acetate (18.00 mg, 0.08 mmol) in dry toluene (16 mL) under nitrogen was added BINAP (100 mg, 0.16 mmol). The reaction was heated to 80 °C and stirred for 10 min. To the reaction was then added tert- butyl piperazine-1-carboxylate (299 mg, 1.60 mmol), cesium carbonate (261 mg, 0.80 mmol), potassium carbonate (222 mg, 1.60 mmol), 18-crown-6 (42.4 mg, 0.16 mmol) and methyl 4-bromo-2-chlorobenzoate (400 mg, 1.60 mmol). The reaction was stirred at 80°C overnight, filtered through celite and washed with small amounts of DCM. The filtrate was concentrated under reduced pressure and purified by flash chromatography on silica gel, eluting with mixtures of EtOAc and heptane, to afford tert-butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (517 mg, 91 %) as a solid.
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